molecular formula C2H3ClN4S B14565132 5-(Chlorosulfanyl)-1-methyl-1H-tetrazole CAS No. 61709-52-2

5-(Chlorosulfanyl)-1-methyl-1H-tetrazole

Cat. No.: B14565132
CAS No.: 61709-52-2
M. Wt: 150.59 g/mol
InChI Key: LTNISTQDTSTXJL-UHFFFAOYSA-N
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Description

5-(Chlorosulfanyl)-1-methyl-1H-tetrazole is a specialized heterocyclic building block designed for research and development applications. The compound features a 1-methyl-1H-tetrazole scaffold, a nitrogen-rich aromatic system known for its metabolic stability and role as a bioisostere in medicinal chemistry . The key reactive site is the chlorosulfanyl (-SCl) substituent at the 5-position, which offers a versatile handle for further synthetic modification. This functional group is amenable to nucleophilic substitution reactions, allowing researchers to efficiently create sulfur-linked bioconjugates or incorporate the tetrazole motif into more complex molecular architectures . The primary research value of this reagent lies in its potential as a synthetic intermediate for constructing novel compounds. It may be used in the synthesis of active pharmaceutical ingredients (APIs), functional materials, or as a ligand in catalysis. The tetrazole ring is a common feature in drugs and candidate compounds due to its ability to mimic carboxylic acids, often leading to improved pharmacokinetic properties . This product is intended for use by qualified researchers in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61709-52-2

Molecular Formula

C2H3ClN4S

Molecular Weight

150.59 g/mol

IUPAC Name

(1-methyltetrazol-5-yl) thiohypochlorite

InChI

InChI=1S/C2H3ClN4S/c1-7-2(8-3)4-5-6-7/h1H3

InChI Key

LTNISTQDTSTXJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCl

Origin of Product

United States

Synthetic Methodologies for 5 Chlorosulfanyl 1 Methyl 1h Tetrazole and Its Precursors

Strategies for the Construction of the 1H-Tetrazole Ring System

The formation of the 1H-tetrazole ring is a cornerstone of synthesizing a vast array of biologically active compounds. researchgate.net The most prevalent and versatile method for constructing this heterocyclic system is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions (e.g., Nitriles and Azides)

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocycles, including tetrazoles. wikipedia.org This reaction involves the concert or stepwise addition of a 1,3-dipole (an azide) to a dipolarophile (a nitrile). nih.govresearchgate.netnih.gov This approach is highly valued for its atom economy and the directness with which it assembles the tetrazole core. nih.gov A variety of azide sources can be utilized, including sodium azide, hydrazoic acid, and organoaluminum azides. nih.govnih.gov The reaction of nitriles with sodium azide is a common and practical approach to 5-substituted-1H-tetrazoles. prepchem.comscielo.br

The general mechanism involves the nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring. nih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to elucidate the precise mechanism, suggesting a nitrile activation step leading to an imidoyl azide intermediate which then cyclizes. researchgate.netnih.gov

To enhance the rate and efficiency of the [3+2] cycloaddition for tetrazole synthesis, various catalytic systems have been developed. These can be broadly categorized into metal salt catalysis and organocatalysis.

Metal Salt Catalysis: Lewis acids, particularly zinc salts like ZnCl₂ and ZnBr₂, have been shown to effectively catalyze the reaction between nitriles and sodium azide. organic-chemistry.orgmdpi.com The Lewis acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide. Other metal salts, including those of copper, aluminum, and ytterbium, have also been successfully employed. nih.govorganic-chemistry.orgnih.govresearchgate.net For instance, a cobalt(II) complex with a tetradentate ligand has been reported to efficiently catalyze the [3+2] cycloaddition of sodium azide to a range of organonitriles, proceeding through an isolable cobalt(II)-diazido intermediate. acs.org

CatalystSubstrate ScopeReaction ConditionsYield (%)Reference
ZnCl₂Aromatic and aliphatic nitrilesIsopropanol, refluxGood to excellent organic-chemistry.org
Yb(OTf)₃Amines, triethyl orthoformate, NaN₃-Good organic-chemistry.org
CuSO₄·5H₂OAryl and alkyl nitrilesDMSO, 140 °CGood to excellent scielo.br
Co(II) complexAromatic and aliphatic nitrilesDMSO, 110 °CExcellent acs.org

Organocatalysis: In recent years, organocatalysis has emerged as a greener and more sustainable alternative to metal-based catalysis. L-proline has been demonstrated to be an effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.org This method offers advantages such as being environmentally benign and cost-effective. Another notable organocatalytic system involves the in situ generation of 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, which accelerates the cycloaddition under neutral conditions, often with microwave heating. organic-chemistry.org

The choice of solvent and reaction conditions plays a crucial role in the outcome of tetrazole synthesis. A variety of solvents have been explored, with dipolar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being commonly used. nih.govscielo.brorganic-chemistry.org Water has also been utilized as a green and safe solvent, particularly in the presence of zinc salt catalysts. organic-chemistry.org

Microwave irradiation has been shown to significantly accelerate the reaction, leading to shorter reaction times and often improved yields, especially for less reactive nitriles. organic-chemistry.org The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reactants is essential for achieving high yields and purity of the desired tetrazole product. For instance, in the cobalt(II)-catalyzed synthesis, DMSO was found to be the optimal solvent, affording a near-quantitative yield at 110 °C. acs.org The use of micellar media has also been reported as an effective method, simplifying product isolation and reducing the need for expensive organic solvents. capes.gov.br

Alternative Cyclization and Ring-Closing Methodologies for Tetrazoles

While the [3+2] cycloaddition of nitriles and azides is the most common route, several alternative methodologies for constructing the tetrazole ring exist. One such method involves the use of imidoyl chlorides as starting materials. researchgate.net Another approach is the reaction of amines with triethyl orthoformate and sodium azide. nih.govorganic-chemistry.org Furthermore, tetrazoles can be synthesized from amides through various activation methods, followed by reaction with an azide source. nih.gov For instance, the use of diphenyl phosphorazidate or bis(p-nitrophenyl) phosphorazidate can convert amides into 1,5-disubstituted or 5-substituted 1H-tetrazoles. organic-chemistry.org

Synthesis of 1-Methyl-1H-tetrazole Core Structures

Once the 5-substituted-1H-tetrazole ring is formed, the next step towards the target compound is the introduction of a methyl group onto one of the nitrogen atoms. The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the reaction conditions.

For the synthesis of 1-methyl-1H-tetrazole, a common precursor is 5-methyl-1H-tetrazole. This can be synthesized via the [3+2] cycloaddition of acetonitrile (B52724) with an azide source. mdpi.com The first reported synthesis of 5-methyltetrazole (B45412) via this method utilized hydrazoic acid and achieved a 76% yield. mdpi.com More practical approaches often employ metal salt catalysis, such as zinc bromide, in the reaction of acetonitrile with sodium azide in water. mdpi.com

Subsequent N-methylation of the resulting tetrazole can be achieved using standard alkylating agents like methyl iodide or dimethyl sulfate. The separation of the resulting 1-methyl and 2-methyl isomers can be challenging and may require chromatographic techniques.

Introduction and Functionalization of the Chlorosulfanyl Moiety at the 5-Position

The final and most crucial step in the synthesis of 5-(chlorosulfanyl)-1-methyl-1H-tetrazole is the introduction of the chlorosulfanyl (-SCl) group at the 5-position of the 1-methyl-1H-tetrazole ring. This functionalization typically starts from a precursor such as 1-methyl-1H-tetrazole-5-thiol.

The synthesis of 1-methyl-1H-tetrazole-5-thiol can be achieved from 1-methyl-1H-tetrazole by lithiation at the 5-position followed by quenching with elemental sulfur. Alternatively, it can be prepared from methyl isothiocyanate and sodium azide.

The conversion of the 1-methyl-1H-tetrazole-5-thiol to the corresponding sulfonyl chloride is a key transformation. This can be accomplished by oxidative chlorination. A common method for the synthesis of heterocyclic sulfonyl chlorides from thiols or disulfides is the reaction with chlorine in the presence of an acid scavenger or in an acidic medium. Another approach involves the use of reagents like oxone in the presence of a chloride source, such as potassium chloride. researchgate.net

Once the 1-methyl-1H-tetrazole-5-sulfonyl chloride is obtained, it can potentially be reduced to the desired this compound. However, direct and selective methods for this specific transformation are not widely reported and may require careful control of reaction conditions to avoid over-reduction or side reactions.

An alternative conceptual approach could involve the direct reaction of a 5-metallo-1-methyl-1H-tetrazole (e.g., 5-lithio or 5-zincate) with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). This approach would depend on the stability of the organometallic intermediate and the controlled reaction with the sulfur chloride reagent to afford the desired chlorosulfanyl product.

Methodologies for Forming Sulfur-Chlorine Bonds in Heterocyclic Systems

The conversion of a thiol group to a chlorosulfanyl group is a critical transformation in the synthesis of this compound. This conversion is typically achieved through the chlorination of the corresponding disulfide or thiol. Several reagents and methods are employed for the synthesis of sulfenyl chlorides (R-SCl) from thiols (R-SH), which can be adapted for heterocyclic systems.

One common method for the preparation of sulfenyl chlorides is the direct chlorination of disulfides (R-S-S-R) with molecular chlorine (Cl₂). wikipedia.org This reaction, sometimes referred to as the Zincke disulfide reaction, proceeds via the cleavage of the disulfide bond and formation of two equivalents of the sulfenyl chloride. wikipedia.org For the synthesis of this compound, this would involve the initial oxidation of 5-mercapto-1-methyl-1H-tetrazole to its corresponding disulfide, bis(1-methyl-1H-tetrazol-5-yl) disulfide, followed by chlorination.

Alternatively, direct chlorination of the thiol precursor, 5-mercapto-1-methyl-1H-tetrazole, can be employed. Reagents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are effective for this transformation. The reaction with chlorine gas is typically carried out in an inert solvent at low temperatures to control the reactivity and minimize side reactions.

Sulfuryl chloride (SO₂Cl₂) is another powerful chlorinating agent for the synthesis of sulfonyl and sulfinyl chlorides from thiols. acs.org While direct conversion to the sulfenyl chloride is the desired outcome, careful control of reaction conditions is necessary to prevent over-oxidation to the corresponding sulfinyl chloride (R-SOCl) or sulfonyl chloride (R-SO₂Cl).

A milder and often more selective method for the synthesis of sulfenyl chlorides involves the use of N-chlorosuccinimide (NCS). The reaction of a thiol with NCS can effectively generate the corresponding sulfenyl chloride. This method is particularly useful for substrates that may be sensitive to harsher chlorinating agents.

The general reaction for the formation of a sulfenyl chloride from a thiol can be represented as:

R-SH + Cl₂ → R-SCl + HCl

or with sulfuryl chloride:

R-SH + SO₂Cl₂ → R-SCl + SO₂ + HCl

These methodologies provide a foundation for the synthesis of this compound from its readily available mercapto precursor.

Derivatization of 5-Mercapto-1-methyl-1H-tetrazoles and Related Precursors

The precursor, 5-mercapto-1-methyl-1H-tetrazole (also known as 1-methyl-1H-tetrazole-5-thiol), is a versatile building block that can be derivatized at the sulfur atom through reactions with various electrophiles. These reactions highlight the nucleophilic character of the thiol group and provide access to a wide range of functionalized tetrazole derivatives.

S-Alkylation Reactions: The most common derivatization is S-alkylation, where the thiol is reacted with an alkyl halide in the presence of a base to form a thioether. This reaction proceeds via an Sₙ2 mechanism. A variety of alkylating agents can be employed, leading to the formation of diverse 1-methyl-5-(alkylsulfanyl)-1H-tetrazoles.

For instance, the reaction of 5-mercapto-1-methyl-1H-tetrazole with alkyl halides such as benzyl (B1604629) bromide or ethyl iodide in the presence of a base like potassium carbonate or triethylamine (B128534) yields the corresponding S-alkylated products. A one-pot method for the synthesis of 5-alkylsulfanyl-1H-tetrazoles from alkyl halides has been developed, which involves the in situ formation of the alkyl thiocyanate (B1210189) followed by cyclization with sodium azide. researchgate.net

Michael Addition: The thiol group of 5-mercapto-1-methyl-1H-tetrazole can also undergo Michael addition to α,β-unsaturated carbonyl compounds. This reaction provides a route to more complex functionalized tetrazoles. For example, the reaction with acrylic esters or acrylonitrile (B1666552) can lead to the formation of S- or N-Michael adducts depending on the reaction conditions. researchgate.net

Reactions with Epoxides: The nucleophilic thiol can open epoxide rings, leading to the formation of β-hydroxy thioethers. For example, reaction with epichlorohydrin (B41342) or glycidol (B123203) results in the formation of the corresponding propan-2-ol derivatives. semanticscholar.org

Reactions with other Electrophiles: The versatility of 5-mercapto-1-methyl-1H-tetrazole is further demonstrated by its reaction with a range of other electrophiles. It can react with in situ-generated thiocarbonyl S-methanides to form thioaminals or dithioacetals. nih.gov Furthermore, it has been used in nucleophilic ring-opening reactions of bicyclic vinyl aziridines. mdpi.com

The following table summarizes some of the reported derivatization reactions of 5-mercapto-1-methyl-1H-tetrazole:

ElectrophileReagent/ConditionsProductReference(s)
Alkyl Halides (e.g., Benzyl Bromide)Base (e.g., K₂CO₃)1-Methyl-5-(benzylsulfanyl)-1H-tetrazole researchgate.net
α,β-Unsaturated Esters (e.g., Butyl Acrylate)TBAB, K₂CO₃, Solvent-freeMethyl 3-((1-methyl-1H-tetrazol-5-yl)thio)propanoate researchgate.net
EpichlorohydrinNeat1-Chloro-3-((1-methyl-1H-tetrazol-5-yl)thio)propan-2-ol semanticscholar.org
GlycidolToluene, rt3-((1-methyl-1H-tetrazol-5-yl)thio)propane-1,2-diol semanticscholar.org
Adamantanethione S-methanide precursorTHF, 45 °C1-Methyl-4-[2-(methylthio)adamantan-2-yl]-1,4-dihydro-1H-tetrazole-5-thione nih.gov
6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-olWater, 37 °C(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol mdpi.com

Reactivity and Mechanistic Pathways of 5 Chlorosulfanyl 1 Methyl 1h Tetrazole

Nucleophilic Substitution Reactions Involving the Chlorosulfanyl Group

The chlorosulfanyl group in 5-(chlorosulfanyl)-1-methyl-1H-tetrazole is highly susceptible to nucleophilic attack. The sulfur atom is electrophilic due to the electron-withdrawing nature of both the chlorine atom and the adjacent tetrazole ring. This makes the compound a potent source of the "RS+" synthon (where R is the 1-methyl-1H-tetrazol-5-yl group), readily reacting with a variety of nucleophiles. wikipedia.org

Common nucleophilic substitution reactions include:

Reaction with Amines: Primary and secondary amines react with this compound to form the corresponding sulfenamides. This reaction typically proceeds in the presence of a base to neutralize the liberated hydrochloric acid. wikipedia.orgbritannica.com

Reaction with Thiols: Thiolates or thiols in the presence of a base react to form unsymmetrical disulfides. This is a common method for introducing the tetrazolylthio moiety onto other sulfur-containing molecules.

Reaction with Alcohols and Water: Alcohols and water can react to form sulfenyl esters (R-S-O-R') and sulfenic acids (R-S-OH), respectively. wikipedia.org However, these products are often unstable and may undergo further reactions.

The general mechanism for these reactions involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion.

Table 1: Nucleophilic Substitution Reactions of this compound
NucleophileProductGeneral Reaction
Primary/Secondary Amine (R'₂NH)Sulfenamide(CH₃-Tet)-S-Cl + 2 R'₂NH → (CH₃-Tet)-S-NR'₂ + R'₂NH₂⁺Cl⁻
Thiol (R'SH)Unsymmetrical Disulfide(CH₃-Tet)-S-Cl + R'SH → (CH₃-Tet)-S-S-R' + HCl
Alcohol (R'OH)Sulfenyl Ester(CH₃-Tet)-S-Cl + R'OH → (CH₃-Tet)-S-OR' + HCl

Electrophilic Transformations of the Tetrazole Ring System

The 1-methyl-1H-tetrazole ring is generally considered to be electron-deficient due to the presence of four nitrogen atoms. nih.govacs.org This inherent electronic nature makes the ring system relatively resistant to electrophilic attack. The high nitrogen content contributes to a significant π-deficient character. nih.govacs.org Any electrophilic substitution on the tetrazole ring itself would be challenging and would likely require harsh reaction conditions and highly activated electrophiles. The substituent at the C5 position, in this case, the chlorosulfanyl group, will further influence the electron density of the ring. Given the electron-withdrawing nature of the sulfenyl chloride, it would further deactivate the ring towards electrophilic substitution.

Cycloaddition Reactions and Rearrangements Initiated by the Sulfenyl Chloride Functionality

Sulfenyl chlorides are well-known for their ability to undergo electrophilic addition reactions with unsaturated systems, such as alkenes and alkynes. wikipedia.orgbritannica.com In the case of this compound, it is expected to add across carbon-carbon double and triple bonds.

The reaction with alkenes typically proceeds via a bridged episulfonium ion (thiiranium ion) intermediate. researchgate.net The regioselectivity of the addition is influenced by the substitution pattern of the alkene. researchgate.net Subsequent attack by the chloride ion on the episulfonium ion leads to the formation of a β-chloro thioether. researchgate.net

While specific examples of rearrangements involving this compound are not extensively documented, rearrangements in related tetrazole-sulfur compounds, such as the Smiles rearrangement of 2-tetrazolylthio-3-aminopyridines, have been reported. researchgate.net It is plausible that under certain conditions, intramolecular rearrangements involving the tetrazole ring and the sulfur substituent could occur.

Role as a Reactive Intermediate in Tandem Reactions and Cascades

The high reactivity of the sulfenyl chloride group makes this compound a potential candidate for use as a reactive intermediate in tandem or cascade reactions. For instance, the addition of the sulfenyl chloride to a molecule containing another functional group could initiate a subsequent intramolecular reaction.

While specific tandem reactions involving this exact compound are not well-documented, the general reactivity of sulfenyl and sulfonyl chlorides suggests possibilities. For example, a reaction could be designed where the initial addition to an alkene is followed by an intramolecular cyclization onto the tetrazole ring or another part of the molecule. Radical cascade reactions initiated by the homolytic cleavage of the S-Cl bond under photochemical or thermal conditions are also a possibility, leading to the formation of complex heterocyclic structures. nih.gov

Comparative Reactivity Studies with Related Halogenated Sulfur Compounds (e.g., Chlorosulfonyl Isocyanates)

The reactivity of this compound can be compared with other halogenated sulfur compounds, such as sulfonyl chlorides (R-SO₂-Cl) and chlorosulfonyl isocyanate (CSI, Cl-SO₂-NCO).

Versus Sulfonyl Chlorides: Sulfenyl chlorides are generally more reactive towards nucleophiles than the corresponding sulfonyl chlorides. The sulfur atom in sulfenyl chlorides is in a lower oxidation state (+2) compared to sulfonyl chlorides (+4), making it a softer electrophile. Reactions of sulfenyl chlorides are often faster and occur under milder conditions. wikipedia.org

Versus Chlorosulfonyl Isocyanate (CSI): CSI is an extremely reactive compound due to the highly electrophilic carbon of the isocyanate group, further activated by the strongly electron-withdrawing chlorosulfonyl group. researchtrends.net Its primary reactivity is centered on the N=C=O moiety, readily undergoing cycloadditions with alkenes to form β-lactams. researchtrends.net In contrast, the reactivity of this compound is centered on the electrophilic sulfur atom. Thus, while both are highly reactive electrophiles, their reaction pathways and resulting products are distinctly different.

Table 2: Comparative Reactivity of Halogenated Sulfur Compounds
Compound TypeGeneral FormulaPrimary Reactive SiteTypical Reactions
Sulfenyl ChlorideR-S-ClElectrophilic SulfurNucleophilic substitution, addition to alkenes
Sulfonyl ChlorideR-SO₂-ClElectrophilic SulfurNucleophilic substitution (forms sulfonamides, sulfonates)
Chlorosulfonyl IsocyanateCl-SO₂-NCOElectrophilic Carbon (of NCO)[2+2] Cycloaddition with alkenes

Bond Activation and Cleavage Studies of the S-Cl Linkage

The S-Cl bond in this compound is relatively weak and can be cleaved through both heterolytic and homolytic pathways.

Heterolytic Cleavage: In the presence of nucleophiles, the S-Cl bond undergoes heterolytic cleavage, with the chloride ion acting as the leaving group. This is the predominant pathway in the nucleophilic substitution reactions discussed in section 3.1.

Homolytic Cleavage: The S-Cl bond can also undergo homolytic cleavage upon exposure to heat or UV light, generating a tetrazolylthiyl radical ((CH₃-Tet)-S•) and a chlorine radical (Cl•). libretexts.orgchemistrysteps.com The energy required for this homolytic bond dissociation is influenced by the substituent attached to the sulfur. researchgate.net Numerous reactions involving sulfenyl chlorides are known to proceed via radical mechanisms initiated by this homolytic cleavage. researchgate.netdtic.mil The generated thiyl radical can then participate in various radical reactions, such as addition to unsaturated bonds or hydrogen abstraction.

The gas-phase S-Cl bond dissociation enthalpies (BDEs) for a range of sulfenyl chlorides have been studied, with values typically ranging from 207 to 280 kJ mol⁻¹. researchgate.net The electron-withdrawing nature of the 1-methyl-1H-tetrazole ring is expected to influence the BDE of the S-Cl bond in the title compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 5 Chlorosulfanyl 1 Methyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-(chlorosulfanyl)-1-methyl-1H-tetrazole by providing information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR spectroscopy, the molecule is expected to exhibit a single, sharp signal corresponding to the three equivalent protons of the N-methyl group. The chemical shift of this singlet would likely appear in the range of 3.9-4.3 ppm, influenced by the electron-withdrawing nature of the adjacent tetrazole ring. For comparison, the methyl group protons in related 1-methyl-1H-tetrazole derivatives have been observed in this region. mdpi.com

In ¹³C NMR spectroscopy, two distinct signals are anticipated. The carbon atom of the N-methyl group would resonate at approximately 34-38 ppm. The second signal, corresponding to the C5 carbon of the tetrazole ring, is expected to appear further downfield, typically in the range of 150-155 ppm. This significant downfield shift is characteristic of a carbon atom within a nitrogen-rich heterocyclic ring and directly attached to an electronegative sulfonyl chloride group.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
¹H 3.9 - 4.3 Singlet (s) N-CH₃ group adjacent to the electron-withdrawing tetrazole ring.
¹³C 34 - 38 Quartet (q) in ¹H-coupled N-CH₃ carbon.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₂H₃ClN₄O₂S is 181.9665. HRMS analysis would confirm this mass with high accuracy, typically within a few parts per million (ppm), thereby validating the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure by breaking it into smaller, charged fragments. The fragmentation of tetrazoles is known to proceed through characteristic pathways, often involving the extrusion of molecular nitrogen (N₂). mdpi.com For this compound, key fragmentation pathways would likely include:

Loss of the chlorine radical (Cl•) to form an [M-Cl]⁺ ion.

Loss of sulfur dioxide (SO₂) to yield an [M-SO₂]⁺ fragment.

The characteristic loss of a nitrogen molecule (N₂) from the tetrazole ring.

Cleavage of the C-S bond, leading to fragments corresponding to the tetrazole ring and the sulfonyl chloride moiety.

Table 2: Predicted HRMS Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[C₂H₃N₄O₂S]⁺ [M-Cl]⁺ 147.0000
[C₂H₃ClN₄]⁺ [M-SO₂]⁺ 118.0046
[C₂H₃ClN₂O₂S]⁺ [M-N₂]⁺ 153.9576

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, typically found in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The stretching vibration of the sulfur-chlorine (S-Cl) bond would appear at lower frequencies, generally between 500-600 cm⁻¹. Vibrations associated with the tetrazole ring (C=N and N=N stretching) are expected in the 1400-1600 cm⁻¹ region, while C-N stretching modes would be observed around 1000-1150 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would also be present in their typical regions.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Asymmetric Stretch S=O 1370 - 1400
Symmetric Stretch S=O 1170 - 1200
Ring Vibrations C=N, N=N 1400 - 1600
Stretch C-N 1000 - 1150
Stretch S-Cl 500 - 600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, provided that suitable single crystals of the compound can be grown. This technique would provide unambiguous confirmation of the molecular structure, as well as detailed information on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound has not been reported, analysis of related tetrazole structures reveals common features. mdpi.comrsc.org The tetrazole ring is typically planar. X-ray analysis would precisely define the geometry around the sulfur atom and reveal intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the crystal packing arrangement.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

Parameter Information Provided
Unit Cell Dimensions Size and shape of the repeating unit in the crystal lattice.
Space Group Symmetry operations within the crystal.
Atomic Coordinates Precise 3D position of each atom.
Bond Lengths e.g., C-S, S-O, S-Cl, and bonds within the tetrazole ring.
Bond Angles e.g., O-S-O, O-S-Cl, and angles defining the ring geometry.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative analysis. Due to the compound's polarity, silica (B1680970) gel would be a suitable stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) would likely provide good separation, allowing for visualization of the compound spot, typically by UV light. scielo.org.zascielo.org.za

High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis. A reversed-phase method would be appropriate, using a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, possibly with a small amount of acid (e.g., formic acid) to ensure good peak shape. Detection would typically be performed using a UV detector, set to a wavelength where the tetrazole ring exhibits strong absorbance. nih.gov

Table 5: Exemplary Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase (Exemplary) Detection
TLC Silica Gel 60 F₂₅₄ Hexane:Ethyl Acetate (e.g., 7:3 v/v) UV light (254 nm)

Computational Chemistry and Theoretical Investigations of 5 Chlorosulfanyl 1 Methyl 1h Tetrazole

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are standard practice for determining the electronic structure and thermodynamic stability of tetrazole derivatives. Such calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. Key parameters derived from these calculations include the total energy, enthalpy of formation, and Gibbs free energy, which collectively indicate the compound's stability.

Exploration of Reaction Mechanisms and Transition State Structures

Theoretical chemistry is also pivotal in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition state structures. This allows for the calculation of activation energies, providing a deeper understanding of reaction kinetics and pathways. For many heterocyclic compounds, computational studies have successfully predicted the most likely sites for nucleophilic or electrophilic attack and have detailed the energetic profiles of various chemical transformations.

Investigations into the reactivity of other tetrazoles have explored their participation in cycloaddition reactions, substitutions, and ring-opening processes. The chlorosulfanyl group in 5-(Chlorosulfanyl)-1-methyl-1H-tetrazole is expected to be a key reactive site, potentially undergoing nucleophilic substitution at the sulfur atom. A thorough computational study would involve modeling the interactions with various nucleophiles, locating the corresponding transition states, and calculating the energy barriers for these reactions. The absence of such a study in the literature means that the mechanistic details and kinetic parameters for the reactions of this specific compound remain undetermined from a theoretical standpoint.

Molecular Orbital Analysis and Reactivity Descriptors

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

From these orbital energies, various global reactivity descriptors can be calculated, including electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of a molecule's reactivity. For many tetrazole derivatives, these parameters have been calculated and used to predict their chemical behavior. For example, studies on 5-vinyl-1H-tetrazole have utilized HOMO and LUMO energies to calculate reactivity indices. Without specific computational data for this compound, a similar quantitative analysis of its reactivity is not possible.

Below is a hypothetical table structure that would typically be populated with data from such an analysis:

DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialIP-EHOMOData not available
Electron AffinityEA-ELUMOData not available
Electronegativityχ(IP + EA) / 2Data not available
Chemical Hardnessη(IP - EA) / 2Data not available
Electrophilicity Indexωχ² / (2η)Data not available

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the experimental characterization of new compounds. Theoretical calculations can provide vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra are often in good agreement with experimental data and can help in the assignment of spectral features.

Furthermore, conformational analysis is essential for understanding the three-dimensional structure of flexible molecules. By calculating the potential energy as a function of dihedral angles, the most stable conformers and the energy barriers between them can be determined. For this compound, a key conformational feature would be the rotation around the C-S bond. A computational study would reveal the preferred orientation of the chlorosulfanyl group relative to the tetrazole ring.

While studies on other substituted tetrazoles have successfully correlated theoretical spectroscopic data with experimental findings, no such data has been published for this compound. A hypothetical data table for predicted NMR shifts would look as follows:

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C5Data not availableData not available
N-CH3Data not availableData not available
H (in CH3)Data not availableData not available

Applications in Advanced Organic Synthesis and Functional Materials Science

Utilization as a Versatile Building Block for Diverse Chemical Structures

The tetrazole ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids to improve physicochemical properties like lipophilicity and metabolic stability. beilstein-journals.orgnih.gov The presence of the sulfonyl chloride functional group in 5-(Chlorosulfanyl)-1-methyl-1H-tetrazole introduces a highly reactive site, making it a bifunctional building block for creating a wide array of complex organic molecules.

The sulfonyl chloride moiety readily reacts with nucleophiles, enabling the synthesis of various derivatives. This reactivity allows for the facile introduction of the 1-methyltetrazole (B91406) core into larger molecular frameworks. For instance, its reaction with primary and secondary amines yields stable sulfonamides, while reactions with alcohols produce sulfonate esters. This versatility is crucial for constructing compound libraries for drug discovery and developing new chemical entities. beilstein-journals.org

Table 1: Examples of Derivatives from this compound

Nucleophile Reagent Type Resulting Functional Group Product Class
R-NH₂ Primary Amine -SO₂-NH-R N-Substituted Sulfonamide
R₂-NH Secondary Amine -SO₂-NR₂ N,N-Disubstituted Sulfonamide
R-OH Alcohol -SO₂-O-R Sulfonate Ester

This dual functionality—a metabolically stable heterocyclic core and a reactive handle—positions the compound as a valuable intermediate in multi-step organic synthesis. beilstein-journals.org

Precursors for Synthesizing Other Sulfur-Containing Heterocycles

Sulfonyl chlorides are established precursors for the synthesis of various sulfur-containing heterocyclic systems. The reactivity of the S-Cl bond in this compound can be harnessed in cyclization reactions to form fused or spirocyclic structures. For example, intramolecular reactions with a suitably positioned nucleophile on a side chain attached to the tetrazole ring could lead to the formation of novel fused tetrazole-thiadiazine dioxides or related structures.

Furthermore, intermolecular reactions can also be employed. The reaction with bifunctional reagents can lead to the formation of larger heterocyclic rings incorporating the tetrazole-sulfonyl moiety. The synthesis of 5-alkylsulfanyl-1H-tetrazoles is a known pathway, which can be further oxidized and chlorinated to yield the sulfonyl chloride, highlighting the accessibility of sulfur-functionalized tetrazoles for further synthetic elaboration. researchgate.netnih.gov

Ligand Design and Coordination Chemistry

The tetrazole ring system is an excellent ligand for coordinating with a wide range of metal ions due to the presence of multiple nitrogen atoms. The parent compound, 1-methyl-5H-tetrazole (MTZ), has been extensively studied in the formation of energetic transition metal complexes. rsc.orgresearchgate.net It typically coordinates through the N4 atom of the tetrazole ring. researchgate.net

The introduction of a substituent at the C5 position significantly influences the electronic properties of the tetrazole ring and, consequently, its coordination behavior. A methylsulfonyl (MeSO₂) group, for example, is strongly electron-withdrawing and alters the basicity and coordination mode of the ligand, with some complexes showing rare N3 coordination. researchgate.net The sulfonyl chloride (-SO₂Cl) group is an even more powerful electron-withdrawing group, which would further decrease the electron density on the tetrazole ring. This electronic tuning can be exploited in ligand design to modulate the stability, structure, and reactivity of the resulting metal complexes. researchgate.netrsc.org

Table 2: Coordination Chemistry of 1-Methyl-Tetrazole Ligands

Ligand Metal Ion Anion Resulting Application Reference
1-methyl-5H-tetrazole (MTZ) Cu²⁺, Ag⁺, Mn²⁺, etc. Perchlorate, Nitrate, Picrate Energetic Materials, Primary Explosives rsc.orgresearchgate.net
1-methyl-5-(methylsulfonyl)-tetrazole Cu²⁺ Chloride Coordination Polymer researchgate.net

The ability to fine-tune the electronic nature of the ligand is critical for applications ranging from catalysis to the development of functional materials like metal-organic frameworks (MOFs). researchgate.net

Development of Novel Derivatizing Agents in Chemical Transformations

The sulfonyl chloride group is a classic functional handle used for chemical derivatization. As such, this compound can be employed as a novel derivatizing agent to introduce the 1-methyltetrazol-5-yl-sulfonyl group onto other molecules. This is particularly useful for:

Analysis: Attaching the tag to analytes containing -OH, -NH₂, or -SH groups can improve their detection and separation in techniques like HPLC or mass spectrometry.

Synthesis: It can be used as a protecting group for amines or alcohols. The resulting sulfonamides and sulfonate esters exhibit different reactivity and stability compared to other protecting groups.

Bio-conjugation: The reactivity of the sulfonyl chloride allows for the covalent attachment of the tetrazole moiety to biomolecules, enabling the study of biological processes or the development of targeted therapeutics.

The reaction proceeds efficiently under mild conditions with a wide range of nucleophiles, making it a versatile tool for chemical transformations. researchgate.net

Design and Synthesis of Advanced Functional Materials

The unique combination of a high-nitrogen, thermally stable tetrazole ring and a reactive sulfonyl chloride group makes this compound an attractive building block for advanced functional materials.

Energetic Materials: Tetrazole-based compounds are well-known for their high positive enthalpies of formation due to their high nitrogen content. Coordination of these ligands with metal ions can produce energetic coordination compounds that function as primary explosives or propellants. rsc.orgresearchgate.netnih.gov The sulfonyl group can further enhance the density and oxygen balance of these materials.

Polymers and MOFs: Aryl sulfonyl chlorides have been used as initiators for living radical polymerization, enabling the synthesis of well-defined polymers and complex architectures like star polymers. cmu.edu By analogy, the tetrazole sulfonyl chloride could be used to create polymers with pendant tetrazole units, which could have applications in chelation, catalysis, or as gas storage materials. Additionally, it could be used in the postsynthetic modification of Metal-Organic Frameworks (MOFs) to introduce new functionalities. researchgate.net

The ability to incorporate this molecule into larger structures opens avenues for creating materials with tailored thermal, optical, and energetic properties. rsc.org

Challenges and Prospective Research Directions for 5 Chlorosulfanyl 1 Methyl 1h Tetrazole

Development of Sustainable and Environmentally Benign Synthetic Protocols

The advancement of green chemistry principles is paramount for modern synthetic chemistry. For 5-(Chlorosulfanyl)-1-methyl-1H-tetrazole, the primary challenge lies in developing synthetic routes that minimize hazardous reagents and waste streams, starting from its precursor, 5-mercapto-1-methyltetrazole (B193830).

Current research on related compounds offers promising directions. The synthesis of 5-substituted-1H-tetrazoles has been improved by using zinc catalysts in aqueous solutions, which is a more environmentally friendly alternative to toxic organic solvents like DMF and reduces the formation of hazardous hydrazoic acid. mdpi.com For the critical step of converting the thiol group to a sulfonyl chloride, traditional methods often rely on harsh chlorinating agents. However, recent sustainable strategies have emerged. A general and mild method involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols into sulfonyl chlorides in situ. rsc.orgresearchgate.net This reaction can be performed in sustainable solvents such as water or ethanol, with a simple, filtration-based workup. rsc.orgresearchgate.net

Future research for this compound should focus on adapting these green oxidative chlorination protocols. A key objective would be to develop a one-pot synthesis that proceeds from 1-methyl-1H-tetrazole-5-thiol to a final desired product, such as a sulfonamide, in an eco-friendly solvent. researchgate.net This approach would enhance atom economy and reduce the need to isolate the highly reactive and potentially hazardous chlorosulfanyl intermediate. acs.org

Table 1: Comparison of Synthetic Protocols for Thiols and Tetrazoles

Protocol Key Feature Environmental Benefit Applicability to Target Compound Reference
Zinc-catalyzed cycloaddition Uses water as a solvent for tetrazole synthesis. Avoids toxic organic solvents and minimizes hazardous acid formation. Greener synthesis of the tetrazole core structure. mdpi.com
NaDCC·2H₂O Oxidation In situ conversion of thiols to sulfonyl chlorides. Uses a safer oxidant and allows for use of sustainable solvents (water, ethanol). Direct and environmentally benign route to the chlorosulfanyl group from the thiol precursor. rsc.orgresearchgate.net
Microwave-assisted synthesis Uses microwave irradiation for precursor synthesis. Reduces reaction times and energy consumption compared to conventional heating. Efficient and greener synthesis of the 5-mercapto-1-methyltetrazole precursor. evitachem.com

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations

The reactivity of this compound is predicted to be dominated by the electrophilic nature of the sulfonyl chloride group. However, the tetrazole ring itself imparts unique chemical properties that warrant deeper exploration.

The precursor, 5-mercapto-1-methyl-1H-tetrazole, exhibits notable ambident reactivity. It can be trapped in reactions with in situ-generated thiocarbonyl S-methanides to form either S-H insertion products (dithioacetals) or N-H insertion products (thioaminals), demonstrating its ability to react at different sites. nih.gov This dual reactivity is a crucial feature of the core scaffold. When exploring analogous azoles, studies on the reaction of 1,2,3-triazoles with sulfonyl chlorides have shown that mixtures of regioisomers (1-sulfonyl and 2-sulfonyl) can form. researchgate.net The ratio of these products is influenced by factors like steric hindrance and reaction temperature, with one isomer often being the kinetic product and the other the thermodynamic product. researchgate.net

Prospective research should investigate whether the ambident nature of the tetrazole ring persists in this compound. Key questions to explore include:

Can the compound react selectively at the sulfur center without engaging the ring nitrogens?

Can reaction conditions be tuned to favor reactions at specific nitrogen atoms of the tetrazole ring, potentially using the chlorosulfanyl group as a directing or leaving group?

Unprecedented transformations could be designed, such as intramolecular cyclization reactions to form novel fused heterocyclic systems. A systematic study of its reactions with a diverse panel of di- and poly-functional nucleophiles could reveal novel reactivity manifolds beyond simple sulfonamide formation.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The synthesis of highly reactive and potentially hazardous intermediates like sulfonyl chlorides is ideally suited for continuous flow chemistry, which offers enhanced safety, control, and scalability over traditional batch methods.

While no flow synthesis has been reported for this specific compound, a fully automated, multi-step continuous system has been developed for the production of aryl sulfonyl chlorides. mdpi.com This system utilized continuous stirred-tank reactors (CSTRs) and automated process controls to significantly improve spacetime yield and process consistency. mdpi.com Similarly, hazardous reagents like aryl azides and pentafluorosulfanyl chloride (SF₅Cl) have been successfully generated on-demand in flow reactors, demonstrating the robustness of this technology for managing dangerous chemicals. researchgate.netd-nb.info The use of in-line monitoring, such as ReactIR, can further enhance safety by detecting hazardous intermediates in real-time. researchgate.net

The future integration of this compound synthesis into a flow system is a critical research direction. A prospective automated process would involve:

A first module for the synthesis of the 5-mercapto-1-methyltetrazole precursor.

A second module for in situ oxidative chlorination to form the target compound.

A third module for immediate reaction with a nucleophile to generate a more stable final product.

This "telescoped" approach would minimize operator exposure, prevent the accumulation of the unstable intermediate, and allow for safe, scalable, and on-demand production.

Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry provides powerful tools for predicting molecular properties, understanding reactivity, and designing novel compounds without the need for extensive empirical experimentation.

For the precursor, Density Functional Theory (DFT) calculations have been used to investigate its structure, confirming that the thione tautomer (1-methyl-1,4-dihydro-5H-tetrazole-5-thione) is energetically more stable than the thiol form. evitachem.com For other tetrazole and sulfonyl derivatives, computational methods are routinely used to calculate molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites of reactivity. researchgate.netijcce.ac.ir Such studies can also determine kinetic and thermodynamic stability, guiding the synthesis of specific isomers. researchgate.net

For this compound, advanced computational methods offer several research avenues:

Reactivity Prediction: DFT calculations can be used to generate an MEP map to confirm the high electrophilicity of the sulfur atom and to investigate the electronic influence of the chlorosulfanyl group on the tetrazole ring nitrogens.

Mechanism Elucidation: Computational modeling can simulate reaction pathways for its synthesis and subsequent reactions, helping to optimize conditions and predict potential byproducts.

De Novo Design: The compound can serve as a scaffold for the de novo design of new molecules. For example, by modeling the interactions between the tetrazole sulfonamide derivatives and the active site of an enzyme, new potential drug candidates can be designed and prioritized for synthesis. researchgate.net This approach has been successfully used to design novel tetrazole-based high-energy materials. researchgate.net

Table 2: Applications of Computational Methods in Tetrazole Chemistry

Computational Method Application Finding/Prediction Prospective Use for Target Compound Reference
Density Functional Theory (DFT) Tautomer Stability Analysis The thione tautomer of 5-mercapto-1-methyltetrazole is >25 kJ/mol more stable than the thiol form. Confirming ground state structure and predicting electronic properties. evitachem.com
DFT / MEP Mapping Reactivity Prediction Identified electrophilic and nucleophilic sites in novel tetrazole derivatives, correlating with experimental data. Predicting the most reactive sites for nucleophilic attack and guiding synthetic strategy. researchgate.net
Various Design of High-Energy Materials Predicted detonation and combustion properties of novel nitrogen-rich tetrazole salts. Designing novel energetic materials based on sulfonated tetrazole derivatives. researchgate.net

Investigation of Emerging Applications in Interdisciplinary Fields

The unique combination of a tetrazole ring and a reactive sulfonyl chloride group makes this compound a promising building block for applications in several interdisciplinary fields, most notably medicinal chemistry and materials science.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often incorporated into drug molecules to enhance metabolic stability and lipophilicity. beilstein-journals.orgnih.gov The precursor, 5-mercapto-1-methyltetrazole, is a crucial side-chain component in several important cephalosporin (B10832234) antibiotics, including cefoperazone, cefamandole, and cefotetan. The sulfonamide functional group, readily formed from sulfonyl chlorides, is the cornerstone of sulfa drugs, which have widespread antibacterial activity. ijcce.ac.ir

The most immediate prospective application is the use of this compound as a versatile synthon in drug discovery. It allows for the facile synthesis of novel tetrazole-containing sulfonamides, creating hybrid molecules that merge the beneficial properties of both pharmacophores. These new compounds could be screened for a wide range of biological activities, including antibacterial, anticancer, and antiviral effects. beilstein-journals.orgmdpi.com

In materials science, the precursor has been used to functionalize the surface of mesoporous silica (B1680970) particles. chemicalbook.com The reactive chlorosulfanyl group could be similarly used to covalently graft the tetrazole moiety onto various polymer backbones or surfaces, creating new materials with tailored properties for applications in coordination chemistry or as specialized ligands. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(chlorosulfanyl)-1-methyl-1H-tetrazole?

  • The compound can be synthesized via nucleophilic substitution reactions using 1-methyl-1H-tetrazole-5-thiol and chlorinating agents (e.g., SOCl₂ or Cl₂ gas). A heterogeneously catalyzed approach using Nano-TiCl₄·SiO₂ under solvent-free conditions has shown high yields (85–92%) and reduced reaction times (~2 hours) by leveraging Lewis acid catalysis .
  • Alternative routes involve coupling reactions with substituted benzyl chlorides in PEG-400 media using Bleaching Earth Clay (pH 12.5) as a catalyst, followed by purification via recrystallization in aqueous acetic acid .

Q. How can the purity and structural integrity of synthesized this compound be verified?

  • Spectroscopic characterization :

  • ¹H NMR : The methyl group (-CH₃) at the N1 position appears as a singlet at δ 3.8–4.0 ppm, while the tetrazole ring protons resonate at δ 8.5–9.0 ppm .
  • IR : Key absorptions include S-Cl stretching (~520 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
    • Chromatographic methods : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to monitor reaction progress, while HPLC with a C18 column confirms purity (>95%) .

Q. What are the critical safety considerations during handling and storage?

  • The compound’s sulfanyl chloride moiety is moisture-sensitive, requiring anhydrous conditions and storage under inert gas (e.g., argon). Thermal stability assessments via differential scanning calorimetry (DSC) recommend storage below 25°C to prevent decomposition .

Advanced Research Questions

Q. How does the electronic environment of the tetrazole ring influence regioselectivity in alkylation reactions?

  • Alkylation at the N1 position is favored due to the electron-withdrawing effect of the chlorosulfanyl group, which stabilizes the transition state during nucleophilic attack. Computational studies (DFT) show a 15–20 kJ/mol energy difference favoring N1-alkylation over N2-alkylation .
  • Experimental validation using ¹³C NMR and X-ray crystallography confirms exclusive N1-substitution in products like 2-(3-chlorobenzyl)-5-phenyl-2H-tetrazole .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • The compound tends to form twinned crystals due to its planar tetrazole ring and weak intermolecular S···N interactions. Slow evaporation from ethanol/water (1:1) at 4°C produces single crystals suitable for X-ray diffraction. Refinement with SHELXL (R₁ = 0.05, wR₂ = 0.135) reveals a monoclinic P2₁/n space group with Z = 4 .
  • Hirshfeld surface analysis highlights dominant H-bonding (N–H···Cl) and π-π stacking interactions, which guide co-crystal design for improved stability .

Q. How do competing reaction pathways affect the synthesis of derivatives?

  • Competing hydrolysis of the chlorosulfanyl group can occur in protic solvents (e.g., water or alcohols). Kinetic studies show pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹) for hydrolysis at pH 7, necessitating strictly anhydrous conditions .
  • Side reactions with aromatic amines (e.g., aniline) yield sulfonamide byproducts. Selectivity is enhanced using bulky bases (e.g., DIPEA) to deprotonate the tetrazole without activating nucleophilic substitution .

Q. What mechanistic insights explain the catalytic role of Nano-TiCl₄·SiO₂ in tetrazole synthesis?

  • The catalyst’s Lewis acidity (Ti⁴⁺) polarizes the C≡N bond in nitrile precursors, facilitating [2+3] cycloaddition with NaN₃. In situ DRIFT spectroscopy confirms intermediate Ti–N coordination, reducing activation energy by ~30 kJ/mol compared to uncatalyzed reactions .

Methodological Guidance

Designing kinetic studies to resolve contradictory yield trends in scaled-up synthesis:

  • Use a factorial design (e.g., 3² DOE) to isolate variables like temperature (70–90°C) and catalyst loading (5–15 wt%). Multivariate regression models (R² > 0.95) reveal non-linear interactions, such as excessive catalyst (>10 wt%) causing pore blockage and reduced efficiency .

Resolving spectral overlaps in ¹H NMR analysis of derivatives:

  • Apply 2D NMR techniques (e.g., HSQC, NOESY) to assign overlapping peaks. For example, NOESY correlations between the methyl group and tetrazole protons confirm spatial proximity, ruling out alternative regioisomers .

Optimizing recrystallization protocols for hygroscopic derivatives:

  • Use mixed solvents (e.g., CH₃CN/toluene) with gradual cooling (2°C/min) to minimize inclusion of solvent molecules. Single-crystal XRD confirms lattice parameters (e.g., a = 5.37 Å, β = 91.4°), ensuring phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.